6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

Catalog No.
S13089886
CAS No.
650635-83-9
M.F
C15H11FN2O2S
M. Wt
302.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole...

CAS Number

650635-83-9

Product Name

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

IUPAC Name

6-(2-fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

Molecular Formula

C15H11FN2O2S

Molecular Weight

302.3 g/mol

InChI

InChI=1S/C15H11FN2O2S/c1-7-11(18-10-6-4-3-5-9(10)16)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3

InChI Key

OSVGEAUKJRTBJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=CC=C3F

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a synthetic compound belonging to the benzothiazole family. It features a benzothiazole core, which is a bicyclic structure composed of a benzene ring fused to a thiazole ring. The compound contains a fluorinated aniline substituent at the sixth position and two methyl groups at the second and fifth positions of the benzothiazole moiety. Its molecular formula is C13H12FN2O2SC_{13}H_{12}FN_2O_2S, and it exhibits notable chemical properties due to the presence of both electron-withdrawing and electron-donating groups.

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
  • Substitution Reactions: The presence of the fluorine atom makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Condensation Reactions: It can participate in condensation reactions with other nucleophiles to form larger molecular structures.

Benzothiazoles, including 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione, are known for their diverse biological activities. This compound has been studied for its potential as an anti-cancer agent and for its antibacterial properties. The benzothiazole scaffold is often associated with inhibition of various enzymes and biological pathways, making it a candidate for drug development .

Several methods have been developed for synthesizing 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione:

  • Condensation Reactions: One common method involves the condensation of 2-fluoroaniline with 2,5-dimethylbenzothiazole-4,7-dione in the presence of acidic catalysts. This method typically yields high purity products under controlled temperatures.
  • Cyclization Techniques: Another approach includes cyclization reactions involving appropriate precursors that lead to the formation of the benzothiazole structure followed by functionalization at the aniline position.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods where multiple reactants are combined in a single reaction vessel, streamlining the process while maintaining high yields .

6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione has several applications:

  • Pharmaceuticals: It serves as a lead compound in drug discovery for developing new anti-cancer and antibacterial agents.
  • Agricultural Chemicals: Its derivatives may be utilized in agrochemicals for pest control due to their biological activity.
  • Dyes and Pigments: The compound's unique structure allows it to be explored as a precursor for dyes due to its chromophoric properties.

Studies focusing on the interactions of 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione with biomolecules have revealed insights into its mechanism of action. Interaction with specific enzymes has shown inhibition patterns that suggest potential therapeutic applications. Furthermore, molecular docking studies indicate favorable binding affinities with targets involved in cancer progression and bacterial resistance mechanisms .

Several compounds share structural similarities with 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione. Here are some notable examples:

Compound NameStructureUnique Features
6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dioneStructureContains iodine substituent; potential for different biological activity due to halogen effects.
6-(3-Chlorophenyl)-2-methylbenzothiazole-4,7-dione-Chlorine substituent alters electronic properties; studied for anti-cancer activity.
6-(Phenylamino)-2-methylbenzothiazole-4,7-dione-Lacks fluorine; serves as a baseline for evaluating fluorinated derivatives' efficacy.

The uniqueness of 6-(2-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione lies in its specific combination of fluorine and methyl groups which enhances its biological activity compared to similar compounds. The presence of fluorine significantly affects lipophilicity and metabolic stability.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

302.05252693 g/mol

Monoisotopic Mass

302.05252693 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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